molecular formula C11H20N2 B13248808 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole

Cat. No.: B13248808
M. Wt: 180.29 g/mol
InChI Key: MZIKCIAWYHYPCK-UHFFFAOYSA-N
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Description

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole is a synthetic organic compound with the molecular formula C11H20N2 It is characterized by its unique bicyclic structure, which includes a cyclopropyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a cyclopropylamine derivative with a suitable diketone or diester, followed by cyclization and reduction steps. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like hydrazine hydrate .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropyl group or the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of fully saturated derivatives.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-3a,6a-dimethyl-octahydropyrrolo[3,4-c]pyrrole is unique due to its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities.

Properties

Molecular Formula

C11H20N2

Molecular Weight

180.29 g/mol

IUPAC Name

5-cyclopropyl-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrole

InChI

InChI=1S/C11H20N2/c1-10-5-12-6-11(10,2)8-13(7-10)9-3-4-9/h9,12H,3-8H2,1-2H3

InChI Key

MZIKCIAWYHYPCK-UHFFFAOYSA-N

Canonical SMILES

CC12CNCC1(CN(C2)C3CC3)C

Origin of Product

United States

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